Tert-butyl 3-oxobutanoate (t-BOC) is an organic compound classified as a β-keto ester. While not explicitly mentioned in the provided literature as having a specific natural source, β-keto esters are known to be important intermediates in various biological pathways and organic synthesis. [] In materials science, t-BOC has gained attention as a ligand in copper(I) precursors for the chemical vapor deposition of copper thin films. []
The copper(I) complex formed with tert-butyl 3-oxobutanoate and trimethyl phosphite [(btac)Cu[P(OMe)3]] is reported to be a volatile liquid with high thermal stability. [] This volatility is crucial for its application as a CVD precursor. Other physical and chemical properties are not extensively discussed within the provided papers.
The primary application of tert-butyl 3-oxobutanoate, as identified in the literature, is its use as a ligand in copper(I) precursors for the chemical vapor deposition of copper thin films. The complex [(btac)Cu[P(OMe)3]] is particularly notable for its ability to deposit high-purity copper films on titanium nitride (TiN) substrates at temperatures as low as 120 °C. [] This low deposition temperature is advantageous for various applications in microelectronics and other fields where high temperatures are undesirable.
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